4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-11-15(26-3)9-10-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASUKWCFNQRALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is , with a molecular weight of approximately 318.40 g/mol. The compound features a phenyl group with two methoxy substituents and an ethylhexyl amino group, contributing to its unique properties and potential biological effects.
Antioxidant Properties
Research indicates that compounds similar to 4-oxobutanoic acids exhibit significant antioxidant activity. The presence of the phenolic structure is believed to enhance this property, allowing the compound to scavenge free radicals effectively. This activity can be crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential to inhibit specific enzymes. For instance, studies on related compounds have shown that alkyl 4-oxobutanoates can inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant in cosmetic applications aimed at skin lightening.
Table 1: Tyrosinase Inhibition Data
| Compound | IC50 (μM) | Percent Inhibition at 500 μM |
|---|---|---|
| Kojic Acid | 21.8 | 100% |
| Compound A (similar structure) | 128.8 | 85.6% |
| Compound B (similar structure) | 102.3 | 90% |
Antimicrobial Activity
Preliminary investigations suggest that derivatives of 4-oxobutanoic acids may possess antimicrobial properties. For example, certain structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds within this class have also been documented. They may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various alkyl derivatives of 4-oxobutanoic acids and evaluated their biological activities. The findings revealed that compounds with longer alkyl chains exhibited enhanced inhibitory effects on tyrosinase compared to their shorter-chain counterparts . This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of phenolic compounds similar to this compound. It was found that the positioning and nature of substituents on the phenolic ring played a crucial role in determining both antioxidant and enzyme inhibitory activities .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects: Methoxy Groups: In the target compound and its chalcone analog, methoxy groups improve water solubility and enable π-π interactions with biological targets . Alkyl Chains: The 2-ethylhexyl group in the target compound introduces significant lipophilicity, which may improve membrane permeability compared to shorter-chain analogs (e.g., methyl or ethyl derivatives) .
Synthetic Pathways: Chalcone-based analogs (e.g., ) are synthesized via Claisen-Schmidt condensation of acetophenone derivatives with benzaldehydes, followed by amidation . The target compound likely requires similar steps but with 2-ethylhexylamine as a reactant.
Biological Activity :
- Chalcone derivatives with methoxy groups (e.g., –3) exhibit antimicrobial and anticancer properties due to their ability to disrupt microbial cell membranes or inhibit topoisomerases .
- Chlorinated analogs (e.g., ) may show enhanced antibacterial activity due to the electronegative Cl atoms, which disrupt bacterial membrane integrity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid?
- The compound is synthesized via multi-step organic reactions. Key steps include:
- Preparation of intermediates like 2,5-dimethoxyaniline and 2-ethylhexylamine.
- Coupling reactions (e.g., amidation) under controlled pH and temperature (40–60°C) to ensure regioselectivity.
- Use of catalysts such as DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography confirms the molecular geometry, including bond lengths (e.g., N–C=O resonance at 1.354 Å) and dihedral angles between aromatic and oxoamine groups .
- Spectroscopic techniques :
- ¹H/¹³C NMR verifies substituent positions and hydrogen bonding networks.
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What are the primary chemical reactivity trends observed for this compound?
- The oxobutanoic acid moiety participates in nucleophilic acyl substitutions , enabling derivatization (e.g., esterification, amidation).
- The 2,5-dimethoxyphenyl group undergoes electrophilic aromatic substitution under acidic conditions (e.g., nitration at the para position) .
- The ethylhexyl chain influences solubility in non-polar solvents (logP ~3.2), critical for formulation in biological assays .
Advanced Methodological Challenges
Q. How can researchers optimize reaction yields for derivatives with bulky substituents?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings involving sterically hindered aryl groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictory data between computational models and experimental results be resolved?
- Case example : Discrepancies in predicted vs. observed pKa values (e.g., carboxylic acid group).
- Experimental validation : Conduct potentiometric titration in DMSO/water mixtures to measure exact pKa .
- Computational refinement : Adjust solvation models (e.g., COSMO-RS) to better simulate the compound’s microenvironment .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage conditions : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the ethylhexyl chain .
- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) maintains stability >12 months .
- Degradation pathway analysis : Use LC-MS to identify hydrolysis products (e.g., free amines) and adjust formulation pH accordingly .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) with IC₅₀ calculations .
- Cellular uptake : Radiolabeling (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent modulation :
- Replace 2-ethylhexyl with shorter alkyl chains to enhance water solubility.
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve metabolic stability .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
